Carbocysteine sulfoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

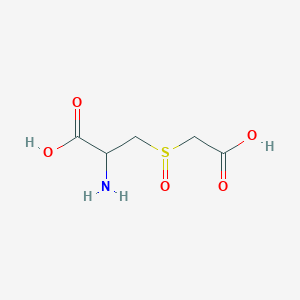

3-((Carboxymethyl)sulfinyl)alanine, also known as L-Alanine, 3-[(carboxymethyl)sulfinyl]-, is an organosulfur compound with the molecular formula and a CAS number of 5439-87-2. This compound features a sulfinyl group attached to the side chain of the amino acid alanine, specifically at the third carbon position. The presence of the carboxymethyl group enhances its solubility and reactivity compared to other amino acids. The molecular weight of 3-((Carboxymethyl)sulfinyl)alanine is approximately 195.19 g/mol, and it exhibits a density of 1.714 g/cm³ and a boiling point of 582.8ºC at 760 mmHg .

- Nucleophilic Substitution: The sulfinyl group can undergo nucleophilic attack, leading to the formation of new sulfur-containing compounds.

- Dehydration Reactions: Under acidic or basic conditions, it may lose water molecules to form cyclic or polymeric structures.

- Redox Reactions: The sulfinyl group can be oxidized to a sulfonyl group or reduced to a thiol, depending on the reaction conditions.

These reactions highlight its versatility as a building block in synthetic organic chemistry and biochemistry.

Research indicates that 3-((Carboxymethyl)sulfinyl)alanine possesses several biological activities. It has been studied for its potential antioxidant properties, which may help mitigate oxidative stress in biological systems. Additionally, it may play a role in cellular signaling pathways due to its structure, which resembles other biologically active amino acids. Its interaction with various enzymes and receptors is an area of ongoing research, particularly in relation to its potential therapeutic applications .

The synthesis of 3-((Carboxymethyl)sulfinyl)alanine can be achieved through several methods:

- Direct Synthesis from L-Alanine: This involves the reaction of L-alanine with appropriate sulfinylating agents in the presence of carboxymethylating agents.

- Multi-step Synthesis: Starting from simpler precursors, this method includes several steps such as protection-deprotection strategies, functionalization, and purification processes.

- Enzymatic Methods: Utilizing specific enzymes that catalyze the formation of carboxymethyl and sulfinyl groups on alanine can provide a more selective route to synthesize this compound.

Each method offers distinct advantages regarding yield, purity, and environmental impact.

3-((Carboxymethyl)sulfinyl)alanine has potential applications across various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery for conditions related to oxidative stress or metabolic disorders.

- Nutraceuticals: Its antioxidant properties make it suitable for use in dietary supplements aimed at improving health and wellness.

- Agriculture: It could be explored as a bio-stimulant to enhance plant growth and resistance against environmental stressors.

These applications underline the compound's versatility and importance in both health-related and agricultural sectors.

Studies on the interactions of 3-((Carboxymethyl)sulfinyl)alanine with proteins and enzymes are crucial for understanding its biological role. Preliminary data suggest that it may interact with specific receptors involved in metabolic regulation. Additionally, its antioxidant properties indicate potential interactions with reactive oxygen species (ROS), which could influence cellular signaling pathways.

Further investigation into these interactions through techniques such as molecular docking studies and enzyme kinetics is necessary to elucidate its mechanisms of action .

Several compounds share structural similarities with 3-((Carboxymethyl)sulfinyl)alanine, including:

- L-Cysteine: Contains a thiol group instead of a sulfinyl group; known for its role in protein synthesis and antioxidant defense.

- L-Methionine: An essential amino acid that contains a thioether; important for methylation processes in biological systems.

- Carbocisteine Sulfoxide: Similar in structure but features different functional groups; used primarily in respiratory therapies.

| Compound Name | Functional Group | Key Characteristics |

|---|---|---|

| L-Cysteine | Thiol | Antioxidant; important for protein structure |

| L-Methionine | Thioether | Essential amino acid; involved in methylation |

| Carbocisteine Sulfoxide | Sulfoxide | Used in respiratory treatments |

The uniqueness of 3-((Carboxymethyl)sulfinyl)alanine lies in its specific combination of carboxymethyl and sulfinyl functionalities, which may confer distinct biological activities not observed in these other compounds.